(E)-3-Cyclohexylacrylic acid
Overview
Description
(E)-3-Cyclohexylacrylic acid is an organic compound characterized by the presence of a cyclohexyl group attached to an acrylic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: (E)-3-Cyclohexylacrylic acid can be synthesized through several methods. One common approach involves the aldol condensation of cyclohexanone with acrolein, followed by oxidation. The reaction typically requires a base such as sodium hydroxide and is conducted under controlled temperature conditions to ensure the formation of the desired (E)-isomer.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the catalytic hydrogenation of cyclohexylideneacetic acid. This process utilizes a palladium or platinum catalyst under high-pressure hydrogen gas. The reaction conditions are optimized to achieve high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions: (E)-3-Cyclohexylacrylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of cyclohexylacrylic acid derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a metal catalyst, converting the acrylic acid moiety to a saturated carboxylic acid.
Substitution: The compound can participate in nucleophilic substitution reactions, where the acrylic acid moiety is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium or platinum catalyst.
Substitution: Nucleophiles such as amines or alcohols under basic conditions.
Major Products:
Oxidation: Cyclohexylacrylic acid derivatives.
Reduction: Saturated carboxylic acids.
Substitution: Substituted cyclohexylacrylic acid compounds.
Scientific Research Applications
(E)-3-Cyclohexylacrylic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of (E)-3-Cyclohexylacrylic acid involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The pathways involved may include signal transduction mechanisms that lead to various biological effects.
Comparison with Similar Compounds
- Cyclohexylacetic acid
- Cyclohexylpropionic acid
- Cyclohexylbutyric acid
Comparison: (E)-3-Cyclohexylacrylic acid is unique due to the presence of the acrylic acid moiety, which imparts distinct reactivity and properties compared to similar compounds. Its ability to undergo a variety of chemical reactions makes it a versatile intermediate in organic synthesis.
Properties
IUPAC Name |
(E)-3-cyclohexylprop-2-enoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O2/c10-9(11)7-6-8-4-2-1-3-5-8/h6-8H,1-5H2,(H,10,11)/b7-6+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYEYFOYXHNRMGO-VOTSOKGWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C=CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(CC1)/C=C/C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
56453-86-2 | |
Record name | 56453-86-2 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=147133 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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